molecular formula C14H23NO5 B1444283 Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 891494-65-8

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B1444283
M. Wt: 285.34 g/mol
InChI Key: WSZRBHLROKLBBT-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H23NO5 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several stages . The process begins with the addition of thionyl chloride to a mixture of the acid and pyridine in anhydrous dichloromethane under nitrogen . This mixture is stirred at 25°C for 20 minutes. Then, Meldrum’s acid and DMAP are added, and the mixture is stirred under nitrogen for 1 hour . The solvent is then evaporated, and the residue is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate” is represented by the formula C14H23NO5 . The compound has a molecular weight of 285.34 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate” include the reaction of the acid with thionyl chloride and pyridine in dichloromethane, followed by the addition of Meldrum’s acid and DMAP . The mixture is then stirred and the solvent is evaporated .


Physical And Chemical Properties Analysis

“Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate” is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 285.34 g/mol . The compound is very soluble, with a solubility of 3.04 mg/ml .

Scientific Research Applications

Synthesis and Optimization

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is synthesized through various methods, providing key intermediates for pharmaceutical compounds. For instance, it's used in the synthesis of Vandetanib, an anticancer drug, demonstrating a total yield of 20.2% in one such synthesis (Wang, Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

The compound has been synthesized as a cyclic amino acid ester and characterized using NMR spectroscopy and mass spectrometry. Structural determination through X-ray diffraction analysis revealed its monoclinic space group, providing insights into its molecular architecture (Moriguchi et al., 2014).

Application in Piperidine Derivatives

It serves as a precursor for various piperidine derivatives. For example, its reaction with BuLi and other compounds yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

Synthesis of Small Molecule Anticancer Drugs

It is an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method has been developed, proving its significance in the ongoing development of anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Synthesis of Biologically Active Compounds

The compound plays a role in synthesizing biologically active compounds, such as crizotinib, demonstrating its versatility in medicinal chemistry (Kong et al., 2016).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRBHLROKLBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Cherukupalli, R Karpoormath… - European journal of …, 2017 - Elsevier
Pyrazolo[1,5-a]pyrimidine scaffold is one of the privileged hetrocycles in drug discovery. Its application as a buliding block for developing drug-like candidates has displayed broad …
Number of citations: 147 www.sciencedirect.com

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